molecular formula C62H91N7O15 B593012 (2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide CAS No. 130406-05-2

(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide

Cat. No.: B593012
CAS No.: 130406-05-2
M. Wt: 1174.444
InChI Key: CZAPGWHKZQRXLA-SBDGIDNTSA-N
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Description

(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide is a member of the didemnin family, which are cyclic depsipeptides of marine origin. These compounds have shown significant potential in biomedical applications due to their antiviral, antibiotic, and anticancer properties . This compound, like other didemnins, was initially isolated from the Caribbean tunicate Trididemnum solidum .

Preparation Methods

The synthesis of (2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide involves complex chemical reactions. The synthetic routes typically include the formation of peptide bonds and the incorporation of non-proteinogenic amino acids. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the cyclic structure . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity.

Chemical Reactions Analysis

(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of dehydrogenated products .

Scientific Research Applications

(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of cyclic peptides. In biology, it serves as a tool to investigate cellular processes and protein interactions. In medicine, this compound is being explored for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of (2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets within cells. It binds to and inhibits the function of certain proteins involved in cell cycle regulation and apoptosis. This leads to the disruption of cellular processes and ultimately results in cell death. The pathways involved in its mechanism of action include the activation of caspases and the inhibition of protein synthesis .

Comparison with Similar Compounds

(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide is unique among the didemnin family due to its specific structural features and biological activity. Similar compounds include didemnin B and dehydrodidemnin B, which also exhibit antiviral and anticancer properties . this compound has shown a higher degree of specificity and potency in certain biological assays, making it a valuable compound for further research and development.

Properties

CAS No.

130406-05-2

Molecular Formula

C62H91N7O15

Molecular Weight

1174.444

IUPAC Name

(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C62H91N7O15/c1-34(2)30-44-59(78)69-29-15-17-46(69)61(80)67(12)48(32-41-20-25-43(82-13)26-21-41)62(81)83-39(10)53(58(77)64-52(36(5)6)49(71)33-51(73)84-55(37(7)8)54(74)38(9)56(75)63-44)65-57(76)47(31-35(3)4)66(11)60(79)45-16-14-28-68(45)50(72)27-22-40-18-23-42(70)24-19-40/h18-21,23-26,34-39,44-49,52-53,55,70-71H,14-17,22,27-33H2,1-13H3,(H,63,75)(H,64,77)(H,65,76)/t38-,39-,44?,45-,46-,47+,48+,49-,52+,53-,55-/m0/s1

InChI Key

CZAPGWHKZQRXLA-SBDGIDNTSA-N

SMILES

CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)CCC5=CC=C(C=C5)O

Origin of Product

United States

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